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Compound of Interest

Compound Name:
1-(2,5-

Dibromophenyl)sulfonylpyrrolidine

Cat. No.: B486452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 1-(2,5-
Dibromophenyl)sulfonylpyrrolidine sourced from three different suppliers. The objective is to

assess the identity, purity, and consistency of the compound across these suppliers, utilizing

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS). The following sections detail the experimental protocols, present the

comparative spectral data, and offer a workflow for analysis.

Workflow for Spectral Data Comparison
The following diagram outlines the systematic process for comparing the spectral data of a

chemical compound obtained from multiple suppliers. This workflow ensures a thorough and

consistent evaluation of the material's quality and identity.
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Data Acquisition

Data Analysis and Comparison

Conclusion

Procure 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
from Supplier A, B, and C

Prepare samples for NMR, IR, and MS analysis

Acquire spectral data using standardized protocols

¹H and ¹³C NMR Data Comparison:
Chemical shifts, coupling constants, and integration

IR Spectroscopy Comparison:
Characteristic absorption bands

Mass Spectrometry Comparison:
Molecular ion peak and fragmentation pattern

Impurity Profiling:
Identify and compare any extraneous signals

Assess spectral data consistency across suppliers

Determine if all samples meet the required
specifications for identity and purity

Select the most suitable supplier based on the analytical data

Click to download full resolution via product page

Caption: Workflow for the comparative analysis of spectral data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b486452?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b486452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Data Comparison
The following tables summarize the key spectral data obtained for 1-(2,5-
Dibromophenyl)sulfonylpyrrolidine from three different suppliers.

¹H NMR Data (400 MHz, CDCl₃)

Assignment

Expected

Chemical Shift

(ppm)

Supplier A

(ppm)

Supplier B

(ppm)

Supplier C

(ppm)

Aromatic-H
7.85-7.95 (m,

1H)

7.91 (d, J=2.4

Hz, 1H)

7.91 (d, J=2.4

Hz, 1H)

7.92 (d, J=2.4

Hz, 1H)

Aromatic-H
7.60-7.70 (m,

1H)

7.65 (dd, J=8.4,

2.4 Hz, 1H)

7.65 (dd, J=8.4,

2.4 Hz, 1H)

7.66 (dd, J=8.4,

2.4 Hz, 1H)

Aromatic-H
7.25-7.35 (m,

1H)

7.31 (d, J=8.4

Hz, 1H)

7.31 (d, J=8.4

Hz, 1H)

7.32 (d, J=8.4

Hz, 1H)

Pyrrolidine-CH₂ 3.35-3.45 (t, 4H)
3.41 (t, J=6.8 Hz,

4H)

3.41 (t, J=6.8 Hz,

4H)

3.42 (t, J=6.8 Hz,

4H)

Pyrrolidine-CH₂
1.85-1.95 (m,

4H)
1.91 (m, 4H) 1.91 (m, 4H) 1.92 (m, 4H)

¹³C NMR Data (100 MHz, CDCl₃)
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Assignment

Expected

Chemical Shift

(ppm)

Supplier A

(ppm)

Supplier B

(ppm)

Supplier C

(ppm)

Aromatic-C 138.5-139.5 139.1 139.1 139.2

Aromatic-C 134.0-135.0 134.6 134.6 134.7

Aromatic-C 132.5-133.5 133.1 133.1 133.2

Aromatic-C 131.0-132.0 131.5 131.5 131.6

Aromatic-C (C-

Br)
122.0-123.0 122.5 122.5 122.6

Aromatic-C (C-

Br)
119.5-120.5 120.1 120.1 120.2

Pyrrolidine-CH₂ 48.0-49.0 48.5 48.5 48.6

Pyrrolidine-CH₂ 25.0-26.0 25.5 25.5 25.6

IR Spectroscopy Data (ATR, cm⁻¹)

Assignment

Expected

Wavenumber

(cm⁻¹)

Supplier A

(cm⁻¹)

Supplier B

(cm⁻¹)

Supplier C

(cm⁻¹)

Aromatic C-H

Stretch
3100-3000 3085 3085 3086

Aliphatic C-H

Stretch
3000-2850 2975, 2880 2975, 2881 2976, 2880

S=O Asymmetric

Stretch
1350-1330 1342 1342 1343

S=O Symmetric

Stretch
1170-1150 1165 1165 1166

C-N Stretch 1140-1120 1130 1130 1131

C-Br Stretch 700-600 655 655 656
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Mass Spectrometry Data (ESI+)
Parameter Expected Value Supplier A (m/z) Supplier B (m/z)

Supplier C

(m/z)

[M+H]⁺
385.9, 387.9,

389.9

385.9, 387.9,

389.9

385.9, 387.9,

389.9

385.9, 387.9,

389.9

Isotopic Pattern ~1:2:1 ratio Consistent Consistent Consistent

Experimental Protocols
1. Sample Preparation: All samples of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine from

Suppliers A, B, and C were handled under standard laboratory conditions.

For NMR: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

For IR: A small amount of each solid sample was placed directly on the diamond crystal of an

attenuated total reflectance (ATR) accessory.

For MS: Samples were prepared at a concentration of 1 mg/mL in methanol and further

diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for analysis by

electrospray ionization (ESI).

2. NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s,

and 16 scans.

¹³C NMR: Spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2.0

s, and 1024 scans.

3. IR Spectroscopy: Infrared spectra were recorded using a Fourier-transform infrared (FTIR)

spectrometer equipped with an ATR accessory.

Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

A total of 32 scans were co-added for each sample and the background spectrum.
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4. Mass Spectrometry: Mass spectra were obtained using a time-of-flight (TOF) mass

spectrometer with an ESI source in positive ion mode.

The capillary voltage was set to 3.5 kV, and the sampling cone voltage was 30 V.

The source temperature was maintained at 120 °C, and the desolvation temperature was

350 °C.

Data was acquired over a mass range of 100-1000 m/z.

Summary and Conclusion
The spectral data for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine obtained from Suppliers A,

B, and C are highly consistent with one another and with the expected values based on the

chemical structure. The ¹H and ¹³C NMR spectra show the correct chemical shifts, multiplicities,

and integrations for all protons and carbons. The IR spectra display the characteristic

absorption bands for the sulfonyl, aromatic, and pyrrolidine moieties. The mass spectrometry

data confirm the molecular weight and the presence of two bromine atoms through the

characteristic isotopic pattern. No significant impurities were detected in any of the samples.

Based on this analytical data, all three suppliers provide material of comparable and high

quality that meets the structural and purity requirements for use in research and development.

To cite this document: BenchChem. [Comparative Analysis of 1-(2,5-
Dibromophenyl)sulfonylpyrrolidine Spectral Data from Various Suppliers]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b486452#spectral-
data-comparison-of-1-2-5-dibromophenyl-sulfonylpyrrolidine-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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